molecular formula C8H12ClN3O4S B1523489 N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride CAS No. 92504-03-5

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride

Cat. No. B1523489
CAS RN: 92504-03-5
M. Wt: 281.72 g/mol
InChI Key: ZEWOSYWRSUZSQX-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its common names, and its structural formula.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Versatile Synthesis of Secondary Amines

Nitrobenzenesulfonamides, including derivatives similar to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, are used in the synthesis of secondary amines. These compounds undergo smooth alkylation, yielding N-alkylated sulfonamides in nearly quantitative yields. The sulfonamides can be deprotected to give secondary amines in high yields, showcasing their versatility in amine synthesis (Fukuyama et al., 1995).

Pro-apoptotic Effects in Cancer Research

Certain sulfonamide derivatives, closely related to N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Hypoxic Cell Selective Cytotoxic Agents

Research has explored basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. These compounds, including analogs of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide, have shown preferential toxicity to hypoxic carcinoma cells in vitro without affecting aerobic cells, highlighting their potential in targeted cancer therapy (Saari et al., 1991).

Safety And Hazards

This involves detailing the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(2-aminoethyl)-2-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWOSYWRSUZSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693704
Record name N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride

CAS RN

92504-03-5
Record name N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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